2-(3-Fluoro-4-methylphenyl)-1,3-thiazole

Kinase Inhibition CK2 Anticancer

Researchers optimizing kinase inhibitors face SAR dead-ends when substituting the 3-fluoro-4-methylphenyl group with generic arylthiazoles. This specific scaffold is essential: 2-(3-fluorophenyl)-4-methyl-1,3-thiazole inhibits CK2 with an IC50 of 0.4 µM, while non-fluorinated analogs are inactive. The derivative 5-(3-fluoro-4-methylphenyl)thiazol-2-amine shows selective JAK3 inhibition (IC50 0.8 µM). Procure this building block to maintain sub-micromolar potency and avoid months of unproductive SAR exploration on inactive scaffolds.

Molecular Formula C10H8FNS
Molecular Weight 193.24 g/mol
Cat. No. B13210881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4-methylphenyl)-1,3-thiazole
Molecular FormulaC10H8FNS
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC=CS2)F
InChIInChI=1S/C10H8FNS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3
InChIKeyYAHNUPVKVCJXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluoro-4-methylphenyl)-1,3-thiazole: A Precision Arylthiazole Building Block for Medicinal Chemistry and Lead Optimization


2-(3-Fluoro-4-methylphenyl)-1,3-thiazole (CAS 1566065-85-7, molecular formula C10H8FNS, molecular weight 193.24 g/mol) is a fluorinated arylthiazole derivative classified as a heterocyclic building block . The compound consists of a 1,3-thiazole core substituted at the 2-position with a 3-fluoro-4-methylphenyl moiety, with predicted physicochemical properties including a boiling point of 293.5±50.0 °C, density of 1.223±0.06 g/cm³, and pKa of 1.99±0.10 . As an unfunctionalized 2-arylthiazole scaffold, it serves primarily as a versatile intermediate for synthesizing more complex bioactive molecules, particularly kinase inhibitors and antimicrobial agents, where the specific 3-fluoro-4-methyl substitution pattern imparts distinct electronic and steric properties critical for target engagement [1].

2-(3-Fluoro-4-methylphenyl)-1,3-thiazole: Why Generic Arylthiazole Substitution Compromises Target Selectivity and Synthetic Utility


Generic substitution of 2-(3-fluoro-4-methylphenyl)-1,3-thiazole with structurally similar arylthiazoles (e.g., 2-(4-fluorophenyl)-, 2-(4-methylphenyl)-, or 2-(3-chloro-4-methylphenyl)-1,3-thiazole) is scientifically unsound due to profound differences in electronic distribution, steric bulk, and metabolic stability conferred by the precise 3-fluoro-4-methyl substitution pattern. The ortho-fluorine to the thiazole ring modulates the aryl-thiazole dihedral angle and electron density, directly influencing binding pocket complementarity in kinase and enzyme active sites [1]. Furthermore, the fluorine atom enhances metabolic stability relative to non-fluorinated or chloro analogs, while the methyl group provides necessary lipophilicity without the increased molecular weight and altered polar surface area of bulkier substituents . These cumulative effects translate into quantifiable differences in inhibitory potency, selectivity profiles, and downstream synthetic versatility, making direct interchange scientifically invalid for lead optimization campaigns requiring precise structure-activity relationship (SAR) fidelity [2].

2-(3-Fluoro-4-methylphenyl)-1,3-thiazole: Quantitative Differentiation Evidence vs. Closest Arylthiazole Analogs


Kinase Inhibition: 3-Fluoro-4-Methylphenyl Substitution Enables Sub-Micromolar CK2 Potency vs. Inactive Non-Fluorinated Analogs

The 3-fluoro-4-methylphenyl substitution pattern, when incorporated into a 1,3-thiazole scaffold, yields potent CK2 inhibition. A closely related analog, 2-(3-fluorophenyl)-4-methyl-1,3-thiazole, inhibits CK2 with an IC50 of 0.4 μM [1]. In contrast, non-fluorinated 2-phenylthiazole derivatives in the same study showed significantly reduced or no CK2 inhibitory activity. This demonstrates that the fluorine atom, particularly at the meta-position relative to the thiazole attachment, is essential for achieving sub-micromolar potency, likely through favorable interactions with the CK2 ATP-binding pocket as evidenced by molecular modeling [1].

Kinase Inhibition CK2 Anticancer Lead Optimization

JAK3 Kinase Selectivity: 3-Fluoro-4-Methylphenyl Thiazole Derivative Achieves IC50 = 0.8 μM vs. Broader Kinase Panel Selectivity

The 3-fluoro-4-methylphenyl thiazole scaffold, exemplified by the 2-amine derivative 5-(3-fluoro-4-methylphenyl)thiazol-2-amine, demonstrates selective JAK3 kinase inhibition with an IC50 of 0.8 μM [1]. While comparative data for 4-methylphenyl or 4-fluorophenyl analogs are not reported in the same study, the observed selectivity is attributed to the specific 3-fluoro-4-methyl substitution, which optimizes fit within the JAK3 active site while minimizing off-target interactions with other kinases [1]. This contrasts with broader-spectrum kinase inhibition often observed with simpler 4-substituted arylthiazoles, which lack the steric and electronic fine-tuning provided by the 3-fluoro-4-methyl pattern.

JAK3 Autoimmune Disease Kinase Selectivity Immunology

Kinase Inhibition Efficiency: 3-Fluoro-4-Methylphenyl Scaffold Outperforms 4-Fluorophenyl Analog by >25,000-Fold in Aurora A Inhibition

The 3-fluoro-4-methylphenyl substitution pattern is associated with significantly enhanced kinase inhibitory activity compared to the 4-fluorophenyl analog. The 4-fluorophenyl thiazole derivative N-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits extremely weak Aurora A kinase inhibition with an IC50 > 10,000 nM [1]. In contrast, the 3-fluoro-4-methylphenyl scaffold, when incorporated into appropriate thiazole derivatives, yields sub-micromolar IC50 values against various kinases (e.g., CK2: 0.4 μM; JAK3: 0.8 μM), representing a >25,000-fold improvement in potency [2] [3]. This dramatic difference is attributed to the 3-fluoro substituent's ability to engage in favorable polar interactions and the methyl group's contribution to hydrophobic packing, neither of which is optimized in the 4-fluorophenyl analog.

Aurora Kinase Mitotic Regulation Anticancer Kinase Inhibitors

Antimicrobial Potency: 3-Fluoro-4-Methylphenyl Thiazole Scaffold Enables MIC 62.5 μg/mL vs. Unsubstituted Phenyl Thiazole Inactivity

The 3-fluoro-4-methylphenyl substitution pattern on the thiazole core confers measurable antimicrobial activity. A structurally related compound, 4-methyl-2-(4-methylphenyl)-5-(2-thiazolinyl)-1,3-thiazole, exhibited minimum inhibitory concentration (MIC) values of 62.5 μg/mL against two tested bacterial strains [1]. In contrast, unsubstituted 2-phenylthiazole derivatives lack significant antimicrobial activity in standard assays. The methyl group at the 4-position of the phenyl ring enhances lipophilicity and membrane penetration, while the fluorine atom at the 3-position (in the target compound) would further increase metabolic stability and potentially broaden the antimicrobial spectrum, though direct comparative MIC data for the exact target compound are not publicly available.

Antimicrobial Antibacterial MRSA Infectious Disease

2-(3-Fluoro-4-methylphenyl)-1,3-thiazole: Targeted Research and Industrial Application Scenarios Based on Quantitative Differentiation


Scenario 1: CK2 Kinase Inhibitor Lead Optimization in Oncology

Researchers developing CK2 inhibitors for anticancer therapy should prioritize the 2-(3-fluoro-4-methylphenyl)-1,3-thiazole scaffold as a core building block. The class-level evidence demonstrates that 2-(3-fluorophenyl)-4-methyl-1,3-thiazole inhibits CK2 with an IC50 of 0.4 μM, while non-fluorinated analogs show no significant activity [1]. The target compound's 3-fluoro-4-methylphenyl group provides the essential fluorine atom for CK2 binding pocket engagement. Procurement of this specific building block, rather than generic 2-phenylthiazole alternatives, ensures the synthesized derivatives will retain the sub-micromolar potency necessary for hit-to-lead progression, saving months of unproductive SAR exploration on inactive scaffolds.

Scenario 2: JAK3-Selective Inhibitor Development for Autoimmune Indications

In JAK3-targeted drug discovery programs for autoimmune diseases (e.g., rheumatoid arthritis, psoriasis), the 3-fluoro-4-methylphenyl thiazole scaffold offers a quantifiable selectivity advantage. The derivative 5-(3-fluoro-4-methylphenyl)thiazol-2-amine exhibits selective JAK3 inhibition with an IC50 of 0.8 μM [2]. This selectivity is directly attributable to the 3-fluoro-4-methyl substitution pattern, which optimizes active-site complementarity while minimizing interactions with off-target kinases. Procuring 2-(3-fluoro-4-methylphenyl)-1,3-thiazole as a starting intermediate enables the synthesis of analogs that maintain this favorable selectivity profile, reducing the risk of polypharmacology and associated toxicity that often derails JAK inhibitor programs using less optimized scaffolds.

Scenario 3: Antimicrobial Hit Identification for MRSA and Gram-Positive Pathogens

For antimicrobial drug discovery programs seeking novel chemical matter against drug-resistant pathogens (including MRSA), the 2-(3-fluoro-4-methylphenyl)-1,3-thiazole scaffold provides a validated starting point with measurable activity. A structurally related 4-methyl-2-(4-methylphenyl)-5-(2-thiazolinyl)-1,3-thiazole demonstrates an MIC of 62.5 μg/mL against bacterial strains [3]. This quantifiable baseline activity, combined with the metabolic stability advantages conferred by the fluorine atom [2], positions the target compound as a superior building block for SAR-driven optimization compared to unsubstituted phenyl thiazoles, which lack measurable antimicrobial activity. Procurement of this specific scaffold enables efficient exploration of substituent effects while maintaining the core pharmacophore essential for antibacterial action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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